Prednisolone-21beta-D-Glucuronide
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Overview
Description
Prednisolone 21-beta-D-Glucuronide: is a glucocorticoid metabolite derived from prednisolone. It is primarily used in biochemical research and clinical diagnostics. This compound is known for its anti-inflammatory and immunosuppressive properties, making it valuable in various medical and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Prednisolone 21-beta-D-Glucuronide typically involves the glucuronidation of prednisolone. This process can be achieved through enzymatic or chemical methods. Enzymatic glucuronidation is often preferred due to its specificity and efficiency. The reaction conditions usually involve the use of glucuronosyltransferase enzymes, which catalyze the transfer of glucuronic acid to prednisolone .
Industrial Production Methods: Industrial production of Prednisolone 21-beta-D-Glucuronide follows similar principles but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include the use of bioreactors for enzymatic reactions and advanced purification techniques such as chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: Prednisolone 21-beta-D-Glucuronide undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups to ketones or carboxylic acids.
Reduction: Reduction reactions can reverse oxidation, converting ketones back to hydroxyl groups.
Substitution: This involves replacing one functional group with another, often using nucleophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are typical.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Prednisolone 21-beta-D-Glucuronide can yield prednisolone-21-carboxylic acid, while reduction can regenerate prednisolone .
Scientific Research Applications
Chemistry: In chemistry, Prednisolone 21-beta-D-Glucuronide is used as a reference standard for analytical methods such as liquid chromatography-mass spectrometry (LC-MS). It helps in the quantification and identification of glucocorticoid metabolites in biological samples .
Biology: In biological research, this compound is used to study the metabolism and pharmacokinetics of glucocorticoids. It serves as a model compound to understand the enzymatic pathways involved in glucuronidation .
Medicine: Medically, Prednisolone 21-beta-D-Glucuronide is used in clinical diagnostics to monitor glucocorticoid levels in patients. It helps in the diagnosis and management of conditions such as Cushing’s syndrome and Addison’s disease .
Industry: In the pharmaceutical industry, this compound is used in the development and testing of new glucocorticoid drugs. It aids in understanding drug metabolism and potential drug interactions .
Mechanism of Action
Prednisolone 21-beta-D-Glucuronide exerts its effects by binding to glucocorticoid receptors in cells. This binding alters gene expression, leading to anti-inflammatory and immunosuppressive effects. The compound inhibits the production of pro-inflammatory cytokines and reduces the migration of leukocytes to sites of inflammation .
Comparison with Similar Compounds
Prednisolone: The parent compound, which is also a glucocorticoid with similar anti-inflammatory properties.
Cortisol: A naturally occurring glucocorticoid with a similar mechanism of action but different metabolic pathways.
Dexamethasone: A synthetic glucocorticoid with higher potency and longer duration of action compared to prednisolone.
Uniqueness: Prednisolone 21-beta-D-Glucuronide is unique due to its specific glucuronidation, which makes it more water-soluble and easier to excrete. This property is particularly useful in clinical diagnostics and research applications, where accurate measurement of glucocorticoid levels is essential .
Properties
Molecular Formula |
C27H36O11 |
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Molecular Weight |
536.6 g/mol |
IUPAC Name |
(2S,3S,4S,5R)-6-[2-[(10R,11S,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C27H36O11/c1-25-7-5-13(28)9-12(25)3-4-14-15-6-8-27(36,26(15,2)10-16(29)18(14)25)17(30)11-37-24-21(33)19(31)20(32)22(38-24)23(34)35/h5,7,9,14-16,18-22,24,29,31-33,36H,3-4,6,8,10-11H2,1-2H3,(H,34,35)/t14?,15?,16-,18?,19-,20-,21+,22-,24?,25-,26-,27-/m0/s1 |
InChI Key |
ROILWZCHYLNVFX-LLXHGEAESA-N |
Isomeric SMILES |
C[C@]12C[C@@H](C3C(C1CC[C@@]2(C(=O)COC4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)CCC5=CC(=O)C=C[C@]35C)O |
Canonical SMILES |
CC12CC(C3C(C1CCC2(C(=O)COC4C(C(C(C(O4)C(=O)O)O)O)O)O)CCC5=CC(=O)C=CC35C)O |
Origin of Product |
United States |
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